4-Fluoro-3-(trifluoromethyl)phenacyl bromide
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Overview
Description
Preparation Methods
The synthesis of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4-Fluoro-3-(trifluoromethyl)acetophenone. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions . The reaction conditions often include the use of a solvent such as dichloromethane or chloroform and may require a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Fluoro-3-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction reactions: It can be reduced to form corresponding alcohols or hydrocarbons.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)phenacyl bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted products . The compound can also participate in oxidation and reduction reactions, further expanding its utility in chemical synthesis .
Comparison with Similar Compounds
4-Fluoro-3-(trifluoromethyl)phenacyl bromide can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNOSKWLVXNWEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381134 |
Source
|
Record name | 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537050-14-9 |
Source
|
Record name | 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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